molecular formula C10H17NO B1435011 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane CAS No. 1803597-82-1

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane

Cat. No.: B1435011
CAS No.: 1803597-82-1
M. Wt: 167.25 g/mol
InChI Key: XYMUNDPNQNXVDR-UHFFFAOYSA-N
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Description

1-(oxolan-2-yl)-2-azaspiro[33]heptane, a mixture of diastereomers, is a compound that features a spirocyclic structure with both oxolane and azaspiro components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolan-2-yl)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable oxolane derivative with an azaspiro precursor under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The mixture is then heated to promote cyclization, resulting in the formation of the desired spirocyclic compound.

Industrial Production Methods

Industrial production of 1-(oxolan-2-yl)-2-azaspiro[3.3]heptane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate the diastereomers and obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(oxolan-2-yl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium

Biological Activity

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane is a compound belonging to the class of azaspiro compounds, which are increasingly recognized for their potential in drug discovery due to their unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound features a spirocyclic framework that includes a nitrogen atom, which is characteristic of many bioactive compounds. The synthesis typically involves asymmetric methods to ensure high yields and purity, as demonstrated in studies focusing on similar azaspiro compounds .

Antimicrobial Activity

Research has shown that derivatives of azaspiro[3.3]heptane exhibit significant antimicrobial properties. A study highlighted the bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation, which is critical for pathogenicity .

Cytotoxicity

Cytotoxicity assessments have been conducted using normal cell lines such as L929 and cancer cell lines like A549 and HepG2. The results indicated that while some derivatives showed increased viability in certain concentrations, others exhibited cytotoxic effects at higher doses. For instance, compound 25 demonstrated significant toxicity at concentrations above 100 µM, while others promoted cell viability .

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the spirocyclic structure allows for unique conformational flexibility, which may enhance binding affinity to target sites involved in cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various azaspiro derivatives were tested against standard antibiotics like ciprofloxacin. The results indicated that certain derivatives not only matched but exceeded the antimicrobial efficacy of ciprofloxacin against resistant strains .
  • Cytotoxicity Profiling : A detailed cytotoxicity study revealed that while some compounds led to increased metabolic activity in cancer cells, others resulted in significant cell death at elevated concentrations. This dual behavior suggests potential for selective targeting in cancer therapy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
Compound CPseudomonas aeruginosa32 µg/mL

Table 2: Cytotoxicity Results on L929 Cells

CompoundConcentration (µM)Viability (%) after 24hViability (%) after 48h
Compound A10077%68%
Compound B20089%73%
Compound C5086%97%

Properties

IUPAC Name

3-(oxolan-2-yl)-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-3-8(12-6-1)9-10(7-11-9)4-2-5-10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMUNDPNQNXVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2C3(CCC3)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane
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3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane
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3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane
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3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane
Reactant of Route 6
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane

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